molecular formula C10H8FN B075012 7-Fluoro-2-methylquinoline CAS No. 1128-74-1

7-Fluoro-2-methylquinoline

Cat. No. B075012
CAS RN: 1128-74-1
M. Wt: 161.18 g/mol
InChI Key: AYSKNDXTWPNRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 7-Fluoro-2-methylquinoline and related compounds involves multiple steps, including cyclization, chlorination, nucleophilic substitution, and organocatalytic hydrogenation. For instance, a synthetic method for similar compounds was established from 2-amino-4-fluoro benzoic acid and urea through steps including cyclization, yielding a total yield of 51% (Zhou et al., 2019). Additionally, organocatalytic transfer hydrogenation has been employed for the synthesis of key building blocks for antibiotic fluoroquinolones (Rueping et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 7-Fluoro-2-methylquinoline has been analyzed through techniques such as X-ray crystallography and NMR spectroscopy. These analyses contribute to understanding the planarity, stereochemistry, and electronic properties of these molecules. For instance, the structure of a precursor for fluoroquinoline synthesis was detailed using X-ray and density functional theory (DFT) study, highlighting the importance of electronic interactions within the molecule (Langer et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 7-Fluoro-2-methylquinoline include nucleophilic aromatic substitution, which has been demonstrated to be a versatile reaction for the synthesis of fluorescent probes and other derivatives with high reactivity toward nitrogen and sulfur nucleophiles (van den Berg et al., 2006).

Physical Properties Analysis

The physical properties of 7-Fluoro-2-methylquinoline derivatives, such as melting points and solubility, are crucial for their application in various chemical processes. These properties are often determined through experimental methods and contribute to the compound's characterization and application potential.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and fluorescence, are essential for the application of 7-Fluoro-2-methylquinoline in chemical synthesis and as fluorescent probes. The compound's high fluorescence quantum yields and thermal and photochemical stability make it an excellent candidate for demanding applications (van den Berg et al., 2006).

Scientific Research Applications

  • Fluorescent Probes : 7-Fluoro-1-methylquinolinium, a key intermediate related to 7-Fluoro-2-methylquinoline, has been used to synthesize a variety of compounds with high fluorescence quantum yields. These compounds are noted for their high thermal and photochemical stability, making them suitable for applications in polymer characterization and other demanding areas (van den Berg, Jager, & Picken, 2006).

  • Pharmacological Studies : A related compound, 7-Fluoro-1,3-diphenylisoquinoline-1-amine, has shown potential as an antidepressant-like agent in animal models. It appears to reverse the reduction in self-care behavior induced by maternal separation stress in rats by modulating glutamatergic/GABAergic systems (Pesarico, Rosa, Stangherlin, Mantovani, Zeni, & Nogueira, 2017).

  • Antibacterial Applications : Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens have been synthesized. These compounds have shown promising results in both in vitro and in vivo models, particularly against multidrug-resistant Streptococcus pneumoniae (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).

  • Antimycobacterial Activities : Research on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has highlighted their efficacy against Mycobacterium tuberculosis and Mycobacterium smegmatis. This includes the ability to inhibit DNA gyrase activity, an essential bacterial enzyme (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

  • Sensor Applications : 7-Amino-1-methylquinolinium chromophores, derivatives of 7-Fluoro-2-methylquinoline, have been synthesized and used as highly sensitive water-soluble fluorescent pH sensors. These compounds demonstrate significant fluorescence enhancements and dissociation constants conducive to sensor applications (Jager, Hammink, van den Berg, & Grozema, 2010).

Safety And Hazards

7-Fluoro-2-methylquinoline can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

7-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSKNDXTWPNRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381263
Record name 7-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-methylquinoline

CAS RN

1128-74-1
Record name 7-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
7-Fluoro-2-methylquinoline
Reactant of Route 3
7-Fluoro-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
7-Fluoro-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
7-Fluoro-2-methylquinoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-Fluoro-2-methylquinoline

Citations

For This Compound
10
Citations
J Chen, K Wen, Y Wu, J Deng, H Chen, X Yao… - …, 2021 - Wiley Online Library
We reported here a cobalt‐catalyzed [5+1] annulation with 1,5‐diarylpenta‐1,4‐dien‐3‐ones and 2‐methylquinolines. 3,4,5‐Triarylcyclohexanones were furnished in moderate to good …
C Dai, S Deng, Q Zhu, X Tang - RSC advances, 2017 - pubs.rsc.org
… Similarly, 2,6-dimethylquinoline, 6-fluoro-2-methylquinoline and 7-fluoro-2-methylquinoline also gave the expected cyclization products 3g, 3h and 3i in 72%, 58% and 54% yields, …
Number of citations: 22 pubs.rsc.org
ZM Xu, Z Hu, Y Huang, SJ Bao, Z Niu… - Journal of the …, 2023 - ACS Publications
Hydrogenated nitrogen heterocyclic compounds play a critical role in the pharmaceutical, polymer, and agrochemical industries. Recent studies on partial hydrogenation of nitrogen …
Number of citations: 3 pubs.acs.org
Z Jamal, YC Teo - RSC advances, 2015 - pubs.rsc.org
… However, with 6-fluoro substituent, only a good yield of 75% for 3fa was afforded as compared to the excellent 94% yield of 3ga obtained from 7-fluoro-2-methylquinoline. Incorporations …
Number of citations: 19 pubs.rsc.org
W Yu, J Liu, D Clausen, Y Yu, JL Duffy… - Journal of Medicinal …, 2021 - ACS Publications
We describe the discovery of histone deacetylase (HDACs) 1, 2, and 3 inhibitors with ethyl ketone as the zinc-binding group. These HDACs 1, 2, and 3 inhibitors have good enzymatic …
Number of citations: 7 pubs.acs.org
ZX Qiu, PZ Dong, HL Zhao, MF Zhao… - The Journal of Organic …, 2021 - ACS Publications
Brønsted acid-catalyzed direct C(sp 2 )–H alkylation of N-heteroaromatics with cyclic ethers via a cross-dehydrogenative coupling reaction in the presence of benzoyl peroxide was …
Number of citations: 10 pubs.acs.org
DT Houghton, NW Gydesen, N Arulsamy… - Inorganic …, 2010 - ACS Publications
… To a hot solution of 99% SeO 2 (6.73 g, 60 mmol) in 1,4-dioxane (100 mL) was added 97% 7-fluoro-2-methylquinoline (1.66 g, 10 mmol). The mixture was refluxed for 3 h, filtered while …
Number of citations: 13 pubs.acs.org
F Wu, H Zhao, Y Xu, K Hu, Y Pan… - The Journal of Organic …, 2017 - ACS Publications
… The substrates 7-fluoro-2-methylquinoline and 7-chloro-2-methylquinoline also worked well for this transformation and provided desired products 4v and 4w in 65 and 77% yields, …
Number of citations: 30 pubs.acs.org
B Shantharjun, D Vani, R Unnava… - Organic & …, 2021 - pubs.rsc.org
… 7-Fluoro-2-methylquinoline and 8-chloro-2-methylquinolines (1i and 1j) reacted well and gave the corresponding products (3i and 3j) in good yields. However, 2-chloroquinoline (1k) …
Number of citations: 7 pubs.rsc.org
K Punjajom, S Ruengsangtongkul… - The Journal of …, 2023 - ACS Publications
A general protocol for oxidative annulation was developed for the preparation of 2-methyl-3,4-diacylquinolines directly from 2-alkynylanilines and 1,3-ketoesters. The reactions were …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.